- A new access to 16-membered macrocycles: synthesis of the model C-O-D ring system of vancomycin, Synthesis, 2009, (19), 3322-3326
Cas no 944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate)
944317-65-1 structure
Product Name:Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
CAS-Nr.:944317-65-1
MF:C16H23BO5
MW:306.161825418472
CID:2093591
PubChem ID:57576289
Update Time:2025-06-09
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- methyl 2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Methyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate (ACI)
- [4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid methyl ester
- Methyl [4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZENEACETIC ACID, METHYL ESTER
- METHYL2-(4-METHOXY-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
- E81635
- CS-0132864
- [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -phenyl]-acetic acid methyl ester
- [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetic acid methyl ester
- MB20548
- [4-methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid methyl ester
- SCHEMBL137360
- DA-00420
- 944317-65-1
- MNYSQPXCOWTNQR-UHFFFAOYSA-N
-
- Inchi: 1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-9-11(10-14(18)20-6)7-8-13(12)19-5/h7-9H,10H2,1-6H3
- InChI-Schlüssel: MNYSQPXCOWTNQR-UHFFFAOYSA-N
- Lächelt: O=C(CC1C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 306.1638540g/mol
- Monoisotopenmasse: 306.1638540g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 5
- Komplexität: 393
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54Ų
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118959-250mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 250mg |
$209.88 | 2023-08-31 | |
| Alichem | A019118959-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 1g |
$425.06 | 2023-08-31 | |
| Chemenu | CM135970-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 1g |
$413 | 2021-08-05 | |
| Chemenu | CM135970-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 1g |
$548 | 2024-07-19 | |
| Chemenu | CM135970-100mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 100mg |
$110 | 2024-07-19 | |
| Chemenu | CM135970-250mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 250mg |
$219 | 2024-07-19 | |
| Aaron | AR00IIUP-100mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 97% | 100mg |
$89.00 | 2025-02-12 | |
| Aaron | AR00IIUP-250mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 97% | 250mg |
$178.00 | 2023-12-14 | |
| Aaron | AR00IIUP-1g |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 97% | 1g |
$390.00 | 2023-12-14 | |
| 1PlusChem | 1P00IIMD-100mg |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
944317-65-1 | 95% | 100mg |
$201.00 | 2024-04-19 |
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 18 h, 110 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Referenz
- Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Referenz
- Preparation of N,N-disubstituted aminoalkylbiphenyl antagonists of prostaglandin d2 receptors, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Referenz
- Oxazolidinone derivatives as CETP inhibitors and their preparation, pharmaceutical compositions and use in the treatment of atherosclerosis, raising HDL-cholesterol and lowering LDL-cholesterol, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 95 °C
Referenz
- Boron-containing compounds as Rho kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, 100 °C
Referenz
- Discovery of Potent Non-Nucleoside Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase from a Fragment Hit Using Structure-Based Drug Design, Journal of Medicinal Chemistry, 2016, 59(8), 3935-3952
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 19 h, 100 °C
Referenz
- Preparation of imidazopyrrolidinone compounds useful for treating disorders or diseases mediated by the activity of MDM2 and/or MDM4, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 40 °C; 1 h, 60 °C; 12 h, 80 °C
Referenz
- Cyclic amine-substituted oxazolidinones as CETP inhibitor and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, rt → 85 °C; 16 h, 85 °C; overnight, 85 °C
Referenz
- Preparation of biphenyl derivatives as DP2 antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 90 °C
Referenz
- Preparation of heteroalkyl biphenyl antagonists of prostaglandin D2 receptors for treating respiratory, cardiovascular, and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 85 °C; overnight, 85 °C
Referenz
- Preparation of oxazolidone derivatives as prostaglandin D2 receptor antagonists, World Intellectual Property Organization, , ,
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Raw materials
- methyl 2-(3-iodo-4-methoxyphenyl)acetate
- Me ether, Me ester-(3-Bromo-4-hydroxypenyl)acetic acid, 8CI
- Bis(pinacolato)diborane
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Preparation Products
Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Verwandte Literatur
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
944317-65-1 (Methyl 2-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate) Verwandte Produkte
- 1270038-09-9(Methyl 3-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y L)phenyl]propanoate)
- 934586-50-2(2-(2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1268511-96-1(2-(2-(cyclopropylmethoxy)-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 944280-14-2(2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol)
- 1150271-68-3(2,3-Methylenedioxo-5-(methoxycarbonyl)methylphenylboronic Acid Pinacol Ester)
- 454185-98-9(methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
- 1175527-01-1([4-Benzyloxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester)
- 1233077-74-1(Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
- 478375-42-7(methyl 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
- 1198615-70-1(ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate)
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